N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide
Overview
Description
N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving a suitable diol and an electrophile under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Fluorination and Methoxylation:
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, fluorinating agents, and methylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Biology: Researchers use this compound to probe biological systems and investigate its role in various biochemical processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to altered metabolic pathways.
Receptor Interaction: Modulating receptor function, which can influence signal transduction pathways and cellular responses.
Pathway Modulation: Affecting key biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,4R,6S)-2-benzyl-6-(2-chloro-3-methoxyphenyl)oxan-4-yl]acetamide
- N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-hydroxyphenyl)oxan-4-yl]acetamide
- N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]propionamide
Uniqueness
N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2S,4R,6S)-2-benzyl-6-(2-fluoro-3-methoxyphenyl)oxan-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-14(24)23-16-12-17(11-15-7-4-3-5-8-15)26-20(13-16)18-9-6-10-19(25-2)21(18)22/h3-10,16-17,20H,11-13H2,1-2H3,(H,23,24)/t16-,17+,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUYSARZTVMTKT-UWVAXJGDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2=C(C(=CC=C2)OC)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)C2=C(C(=CC=C2)OC)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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